- Catalytic Friedel-Crafts acylation reactions using hafnium triflate as a catalyst in lithium perchlorate-nitromethane, Tetrahedron Letters, 1995, 36(3), 409-12

Cas no 89-74-7 (2',4'-Dimethylacetophenone)

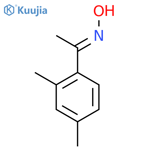

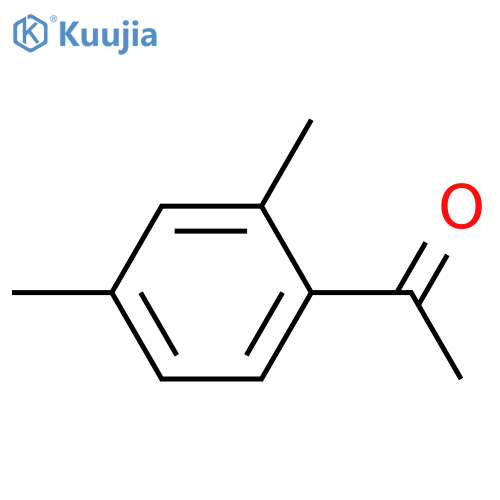

2',4'-Dimethylacetophenone structure

Nome do Produto:2',4'-Dimethylacetophenone

2',4'-Dimethylacetophenone Propriedades químicas e físicas

Nomes e Identificadores

-

- 1-(2,4-Dimethylphenyl)ethanone

- 2,4-dimethyl acetophenone

- 2',4'-Dimethylacetophenone

- 2'.4'-Dimethylacetophenone

- Diethyl adipate

- 4-Acetyl-m-xylene

- 1-(2,4-Dimethylphenyl)ethan-1-one

- 2,4-Dimethylacetophenone

- 1-(2,4-Dimethylphenyl)ethanone (ACI)

- Acetophenone, 2,4-dimethyl- (4CI)

- Acetophenone, 2′,4′-dimethyl- (6CI, 7CI, 8CI)

- 2,4-Dimethylphenyl methyl ketone

- 2′,4′-Dimethylacetophenone

- NSC 15333

-

- MDL: MFCD00003571

- Inchi: 1S/C10H12O/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6H,1-3H3

- Chave InChI: HSDSKVWQTONQBJ-UHFFFAOYSA-N

- SMILES: O=C(C)C1C(C)=CC(C)=CC=1

- BRN: 956772

Propriedades Computadas

- Massa Exacta: 148.08900

- Massa monoisotópica: 148.088815

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 1

- Contagem de Átomos Pesados: 11

- Contagem de Ligações Rotativas: 1

- Complexidade: 151

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 17.1

- XLogP3: 2.3

- Contagem de Tautomeros: 21

- Carga de Superfície: 0

Propriedades Experimentais

- Cor/Forma: Colorless liquid with Mimosa like odor

- Densidade: 0.997 g/mL at 25 °C(lit.)

- Ponto de Fusão: 22.95°C

- Ponto de ebulição: 122°C/27mmHg

- Ponto de Flash: Fahrenheit: 212 ° f

Celsius: 100 ° c - Índice de Refracção: n20/D 1.535(lit.)

- PSA: 17.07000

- LogP: 2.50600

- Solubilidade: It is miscible with ethanol \ ether \ carbon disulfide and insoluble in water

- FEMA: 2387 | 2,4-DIMETHYLACETOPHENONE

- Sensibilidade: Sensitive to heat

2',4'-Dimethylacetophenone Informações de segurança

- Palavra de Sinal:Warning

- Declaração de perigo: H315; H319; H335

- Declaração de Advertência: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:2

- Código da categoria de perigo: R20/22;R36

- Instrução de Segurança: S39-S26

-

Identificação dos materiais perigosos:

- Frases de Risco:R20/22; R36

- Condição de armazenamento:Store at room temperature

- TSCA:Yes

2',4'-Dimethylacetophenone Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-20896-10.0g |

1-(2,4-dimethylphenyl)ethan-1-one |

89-74-7 | 95% | 10g |

$33.0 | 2023-05-03 | |

| TRC | D460478-1g |

2',4'-Dimethylacetophenone |

89-74-7 | 1g |

$ 58.00 | 2023-09-07 | ||

| Life Chemicals | F0001-2200-0.5g |

2',4'-Dimethylacetophenone |

89-74-7 | 95%+ | 0.5g |

$19.0 | 2023-09-07 | |

| Life Chemicals | F0001-2200-2.5g |

2',4'-Dimethylacetophenone |

89-74-7 | 95%+ | 2.5g |

$40.0 | 2023-09-07 | |

| Enamine | EN300-20896-0.05g |

1-(2,4-dimethylphenyl)ethan-1-one |

89-74-7 | 95% | 0.05g |

$19.0 | 2023-05-03 | |

| Life Chemicals | F0001-2200-10g |

2',4'-Dimethylacetophenone |

89-74-7 | 95%+ | 10g |

$84.0 | 2023-09-07 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D108574-5g |

2',4'-Dimethylacetophenone |

89-74-7 | 95% | 5g |

¥170.90 | 2023-09-03 | |

| abcr | AB116131-250 g |

2',4'-Dimethylacetophenone, 97%; . |

89-74-7 | 97% | 250g |

€281.10 | 2023-05-10 | |

| eNovation Chemicals LLC | D105758-100g |

2,4-DIMETHYLACETOPHENONE |

89-74-7 | 97% | 100g |

$286 | 2024-05-23 | |

| Enamine | EN300-20896-0.25g |

1-(2,4-dimethylphenyl)ethan-1-one |

89-74-7 | 95% | 0.25g |

$19.0 | 2023-05-03 |

2',4'-Dimethylacetophenone Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Lithium perchlorate Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, hafnium(4+) salt (4:1) Solvents: Nitromethane

Referência

Synthetic Routes 2

Condições de reacção

1.1 Catalysts: Silica (silica sulfuric acid) , Sulfuric acid (silica sulfuric acid) ; 90 min, 60 - 80 °C

Referência

- Silica sulfuric acid as an efficient solid acid catalyst for Friedel-Crafts acylation using anhydrides, Bulletin of the Korean Chemical Society, 2007, 28(10), 1854-1856

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Heptafluorobutyric anhydride Catalysts: Bismuth triflate ; 3 h, 100 °C

Referência

- The Friedel-Crafts acylation of aromatic compounds with carboxylic acids by the combined use of perfluoroalkanoic anhydride and bismuth or scandium triflate, Tetrahedron Letters, 2004, 45(24), 4723-4727

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Lithium perchlorate Solvents: Nitromethane

Referência

- Gallium nonafluorobutanesulfonate as an efficient catalyst in Friedel-Crafts acylation, Synlett, 2000, (3), 403-405

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Chromium trioxide , Silica Solvents: Toluene

Referência

- Silica gel supported chromium trioxide: an efficient reagent for oxidative cleavage of oximes to carbonyl compounds under mild conditions, Synthetic Communications, 2000, 30(4), 665-669

Synthetic Routes 6

Condições de reacção

1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Palladium(2+), bis(acetonitrile)(7-methyl-6-phenylimidazo[1,2-a][1,8]naphthyridi… Solvents: Acetonitrile ; 12 h, 45 °C

Referência

- Electronic Asymmetry of an Annelated Pyridyl-Mesoionic Carbene Scaffold: Application in Pd(II)-Catalyzed Wacker-Type Oxidation of Olefins, ACS Catalysis, 2020, 10(19), 11385-11393

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Trifluoromethanesulfonic anhydride ; 1 min, rt; 5 min, rt

1.2 Reagents: Sodium bisulfate Solvents: Water

1.2 Reagents: Sodium bisulfate Solvents: Water

Referência

- Tf2O as a rapid and efficient promoter for the dehydrative Friedel-Crafts acylation of aromatic compounds with carboxylic acids, Tetrahedron Letters, 2007, 48(24), 4199-4202

Synthetic Routes 8

Condições de reacção

1.1 Catalysts: Iron oxide (Fe3O4) ; 5 min, rt

Referência

- Fe3O4 Nanoparticles as an Efficient and Magnetically Recoverable Catalyst for Friedel-Crafts Acylation Reaction in Solvent-Free Conditions, Synthetic Communications, 2013, 43(12), 1683-1691

Synthetic Routes 9

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Lithium perchlorate Catalysts: (OC-6-11)-Tris[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamid… Solvents: Nitromethane ; 9 h, 50 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referência

- Efficient aromatic acylation using catalytic ytterbium(III) bis(trifluoromethylsulfonyl)amide activated by lithium perchlorate in nitromethane, Journal of Chemical Research, 2003, (11), 708-709

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Lithium perchlorate Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, hafnium(4+) salt (4:1) Solvents: Nitromethane ; 6 h, 22 °C

Referência

- Hafnium(IV) trifluoromethanesulfonate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2011, 1, 1-6

2',4'-Dimethylacetophenone Raw materials

2',4'-Dimethylacetophenone Preparation Products

2',4'-Dimethylacetophenone Literatura Relacionada

-

Wen-Peng Mai,Hui-Hui Wang,Zhi-Cheng Li,Jin-Wei Yuan,Yong-Mei Xiao,Liang-Ru Yang,Pu Mao,Ling-Bo Qu Chem. Commun. 2012 48 10117

-

2. 361. The constitution of ψ-santonin. Part VII. Some dimethylethylnaphtholsWesley Cocker,B. E. Cross,A. K. Fateen,Cyril Lipman,E. R. Stuart,W. H. Thompson,D. R. A. Whyte J. Chem. Soc. 1950 1781

-

Fernando S. Delgado,Joaquín Sanchiz,Trinidad López,Francesc Lloret,Miguel Julve,Catalina Ruiz-Pérez CrystEngComm 2010 12 2711

-

Xueyao Zhang,Honglei Yang,Yong Huo,Jing Li,Jianxin Ma,Jiantai Ma Dalton Trans. 2016 45 8972

-

Adrian Moreno,Gerard Lligadas,Juan Carlos Ronda,Marina Galià,Virginia Cádiz Polym. Chem. 2019 10 5215

Categorias Relacionadas

- Solventes e Químicos Orgânicos Compostos Orgânicos aldeído/cetona

- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos orgânicos de oxigênio compostos organoxigênicos cetonas

- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos orgânicos de oxigênio compostos organoxigênicos Compostos carbonila cetonas

89-74-7 (2',4'-Dimethylacetophenone) Produtos relacionados

- 131-58-8(2-Methylbenzophenone)

- 2040-14-4(2'-Methylpropiophenone)

- 84-51-5(2-Ethylanthraquinone)

- 1667-01-2(1-(2,4,6-trimethylphenyl)ethan-1-one)

- 84-65-1(Anthraquinone)

- 954-16-5(2,4,6-Trimethylbenzophenone)

- 577-16-2(2'-Methylacetophenone)

- 90-44-8(Anthrone)

- 1140-14-3(2,4-Dimethylbenzophenone)

- 84-54-8(2-Methylanthraquinone)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:89-74-7)2',4'-Dimethylacetophenone

Pureza:99%

Quantidade:100ml

Preço ($):171.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:89-74-7)2',4'-Dimethylacetophenone

Pureza:98%

Quantidade:Company Customization

Preço ($):Inquérito